molecular formula C14H16NO6- B12361248 D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester

D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester

Cat. No.: B12361248
M. Wt: 294.28 g/mol
InChI Key: BGMCTGARFXPQML-LLVKDONJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Glutamic acid 1-methyl ester: (Z-D-Glu-OMe) is a derivative of D-glutamic acid, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of the Amino Group: The amino group of D-glutamic acid is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane or chloroform.

    Esterification of the Carboxyl Group: The protected D-glutamic acid is then esterified by reacting it with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of Z-D-Glu-OMe follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Z-D-Glu-OMe is widely used in peptide synthesis as a protected amino acid derivative. It facilitates the formation of peptide bonds without unwanted side reactions, making it valuable in the synthesis of complex peptides and proteins .

Biology: In biological research, Z-D-Glu-OMe is used to study enzyme-substrate interactions and protein folding. Its protected form allows for selective deprotection and modification, aiding in the investigation of protein structure and function .

Medicine: Z-D-Glu-OMe serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. Its role in peptide synthesis is crucial for the development of peptide-based drugs .

Industry: In the chemical industry, Z-D-Glu-OMe is used in the production of fine chemicals and as a building block for more complex molecules. Its stability and reactivity make it suitable for large-scale industrial applications .

Mechanism of Action

Z-D-Glu-OMe exerts its effects primarily through its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The esterified carboxyl group enhances its solubility and reactivity in organic solvents, facilitating its use in peptide synthesis and other chemical reactions .

Comparison with Similar Compounds

Uniqueness: Z-D-Glu-OMe is unique due to its derivation from D-glutamic acid, which imparts different stereochemistry compared to its L-isomer. This difference in stereochemistry can influence the biological activity and reactivity of the compound, making it valuable in specific applications where the D-isomer is preferred .

Properties

Molecular Formula

C14H16NO6-

Molecular Weight

294.28 g/mol

IUPAC Name

(4R)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/p-1/t11-/m1/s1

InChI Key

BGMCTGARFXPQML-LLVKDONJSA-M

Isomeric SMILES

COC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC1=CC=CC=C1

Canonical SMILES

COC(=O)C(CCC(=O)[O-])NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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